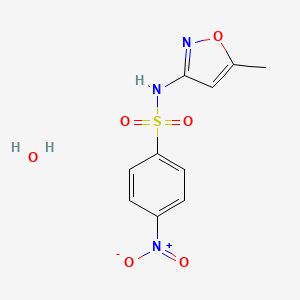
Sulfamethoxazole-NO (hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamethoxazole-NO (hydrate): is a reactive metabolite of sulfamethoxazole, a sulfonamide antibiotic. This compound acts as a typical hapten, capable of covalently modifying the major histocompatibility complex-peptide complex, and can stimulate hapten-reactive T cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of sulfamethoxazole-NO (hydrate) involves the nitration of sulfamethoxazole, followed by hydration. The reaction conditions typically include the use of nitric acid as a nitrating agent and water as a solvent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of sulfamethoxazole-NO (hydrate) involves large-scale nitration and hydration processes. The production process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: : Sulfamethoxazole-NO (hydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Hydroxyl radicals are commonly used for the oxidative degradation of sulfamethoxazole-NO (hydrate).
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as amines and thiols, under mild conditions.
Major Products Formed: : The major products formed from these reactions include sulfate ions, nitrate ions, and various organic intermediates, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Chemistry: : Sulfamethoxazole-NO (hydrate) is used as a model compound in studies of nitration and hydration reactions. It is also used in the development of new synthetic methodologies for sulfonamide derivatives .
Biology: : In biological research, sulfamethoxazole-NO (hydrate) is used to study the immune response, particularly the stimulation of hapten-reactive T cells. It is also used in studies of drug metabolism and pharmacokinetics .
Medicine: : Sulfamethoxazole-NO (hydrate) is used in the development of new antibiotics and in studies of antibiotic resistance. It is also used in the formulation of combination therapies for bacterial infections .
Industry: : In the pharmaceutical industry, sulfamethoxazole-NO (hydrate) is used in the production of sulfamethoxazole-based drugs. It is also used in the development of new drug delivery systems .
Mecanismo De Acción
Sulfamethoxazole-NO (hydrate) exerts its effects by covalently modifying the major histocompatibility complex-peptide complex, which stimulates hapten-reactive T cells. This modification leads to an immune response, which is the basis for its use in immunological studies . The molecular targets include dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include sulfamethoxazole, sulfadiazine, and sulfamethizole. These compounds share a common sulfonamide structure and exhibit similar antibacterial properties .
Uniqueness: : Sulfamethoxazole-NO (hydrate) is unique due to its ability to act as a hapten and stimulate hapten-reactive T cells. This property makes it particularly useful in immunological studies and in the development of new antibiotics .
Propiedades
Fórmula molecular |
C10H11N3O6S |
|---|---|
Peso molecular |
301.28 g/mol |
Nombre IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzenesulfonamide;hydrate |
InChI |
InChI=1S/C10H9N3O5S.H2O/c1-7-6-10(11-18-7)12-19(16,17)9-4-2-8(3-5-9)13(14)15;/h2-6H,1H3,(H,11,12);1H2 |
Clave InChI |
ZNUDYAAXQHZRBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


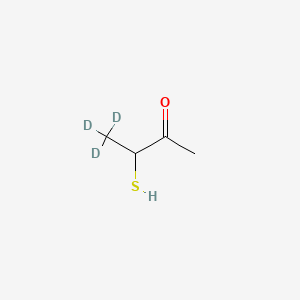
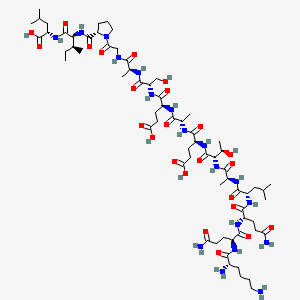
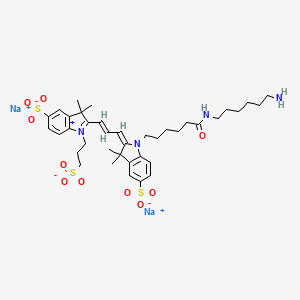

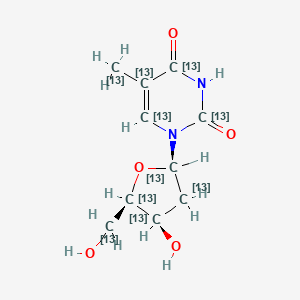
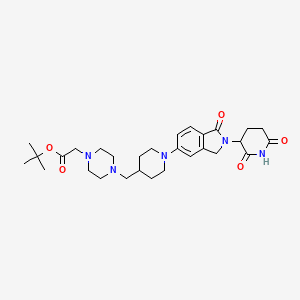
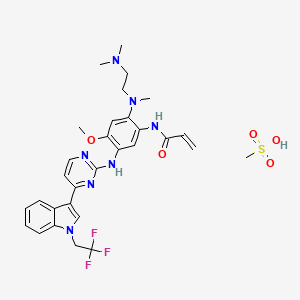
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)

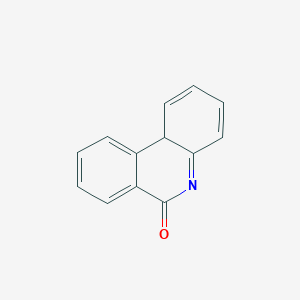
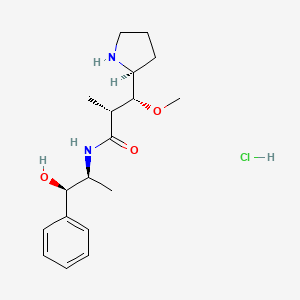
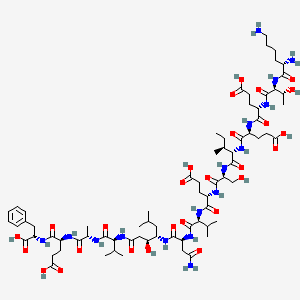

![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)
